molecular formula C10H8N4S B4254242 2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole

2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole

Cat. No.: B4254242
M. Wt: 216.26 g/mol
InChI Key: PUGFYIRPCQRNMK-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole ring with a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to exhibit diverse biological and chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole typically involves the reaction of 1,3-benzothiazole with a triazole derivative. One common method includes the use of a nucleophilic substitution reaction where the benzothiazole is reacted with a triazole-containing reagent under basic conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The triazole and benzothiazole rings can form hydrogen bonds and other interactions with proteins, leading to their biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and antifungal properties.

    Benzothiazole derivatives: Compounds containing the benzothiazole ring are known for their applications in medicinal chemistry and materials science.

Uniqueness

2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole is unique due to the combination of the triazole and benzothiazole rings, which endows it with a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .

Properties

IUPAC Name

2-(1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-2-4-9-8(3-1)13-10(15-9)5-14-6-11-12-7-14/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGFYIRPCQRNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole
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2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole
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2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole
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2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole
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2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-benzothiazole
Reactant of Route 6
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